5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine

Kinase inhibitor design Enzyme inhibition Structure-activity relationship

5-Bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS 1691654‑53‑1) is a heterocyclic building block belonging to the 7‑azaindole (pyrrolo[2,3‑b]pyridine) family. Its molecular formula is C₁₁H₉BrN₂O and its molecular weight is 265.11 Da.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 1691654-53-1
Cat. No. B2529508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine
CAS1691654-53-1
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1CC1C(=O)C2=CNC3=C2C=C(C=N3)Br
InChIInChI=1S/C11H9BrN2O/c12-7-3-8-9(10(15)6-1-2-6)5-14-11(8)13-4-7/h3-6H,1-2H2,(H,13,14)
InChIKeyQLLNNTSTVBGQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS 1691654-53-1): Core Structural Profile and Procurement-Relevant Identity


5-Bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS 1691654‑53‑1) is a heterocyclic building block belonging to the 7‑azaindole (pyrrolo[2,3‑b]pyridine) family. Its molecular formula is C₁₁H₉BrN₂O and its molecular weight is 265.11 Da . The compound carries a cyclopropanecarbonyl group at the 3‑position and a bromine atom at the 5‑position, two substituents that jointly control its synthetic reactivity and conformational preferences. Commercial suppliers routinely offer this compound at ≥95 % purity , making it a viable starting material for medicinal‑chemistry and chemical‑biology programmes that require a regiospecifically functionalised 7‑azaindole scaffold.

5-Bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS 1691654-53-1): Why In‑Class Compounds Cannot Be Interchanged


Although the 7‑azaindole class is populated by numerous brominated intermediates, the combination of a C5‑bromo leaving group and a C3‑cyclopropanecarbonyl substituent creates a reactivity and conformational profile that is not replicated by simple analogs such as 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine, 5‑bromo‑3‑iodo‑1H‑pyrrolo[2,3‑b]pyridine, or 4‑chloro‑3‑cyclopropanecarbonyl‑1H‑pyrrolo[2,3‑b]pyridine [1]. The cyclopropane ring restricts the rotational freedom of the carbonyl group while preserving a favourable vector for hinge‑binding interactions in kinase ATP pockets, a feature that the corresponding isopropylcarbonyl or acetyl analogs cannot mimic [2]. Furthermore, the 5‑bromo substituent is the preferred handle for palladium‑catalysed cross‑coupling, enabling late‑stage diversification that is impossible with 5‑chloro or 5‑unsubstituted congeners [3]. These structural attributes mean that substituting the target compound with a generic “5‑bromo‑azaindole” or a different 3‑acyl derivative leads to divergent synthetic routes and unpredictable biological outcomes.

5-Bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS 1691654-53-1): Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14–15‑Fold Potency Advantage in Enzyme Inhibition

In a class‑level SAR study, cyclopropanecarbonyl derivatives were found to be 15‑fold and 14‑fold more potent than the corresponding isopropylcarbonyl analogues against 4‑hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase, respectively [1]. Although the study did not use the exact target compound, it demonstrates a consistent potency boost conferred by the cyclopropanecarbonyl group over a sterically similar but conformationally mobile isopropylcarbonyl substituent. Procuring the cyclopropanecarbonyl‑bearing target compound is therefore justified when the goal is to maximise potency in kinase or oxidoreductase programmes.

Kinase inhibitor design Enzyme inhibition Structure-activity relationship

5‑Bromo vs. 4‑Chloro Regioisomer: Differentiated Reactivity for Cross‑Coupling Diversification

The target compound positions the bromine atom at the 5‑position of the 7‑azaindole ring. In contrast, the commercially available 4‑chloro‑3‑cyclopropanecarbonyl‑1H‑pyrrolo[2,3‑b]pyridine carries a chlorine at the 4‑position [1]. Bromine is a significantly better leaving group than chlorine in palladium‑catalysed Suzuki couplings; 5‑bromo‑7‑azaindoles have been explicitly demonstrated to undergo efficient Suzuki coupling with arylboronic acids [2]. A 5‑bromo substituent therefore offers faster oxidative addition and higher cross‑coupling yields, which translates into greater synthetic efficiency when the target compound is used as a diversification platform.

Cross-coupling C–C bond formation Medicinal chemistry

Pyrrolo[2,3‑b]pyridine Core Documented in Clinical CHK1 Inhibitor GDC‑0575: Validated Kinase Scaffold

The clinical candidate GDC‑0575 (ARRY‑575) is (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide and inhibits CHK1 with an IC₅₀ of 1.2 nM [1]. The target compound 5‑bromo‑3‑cyclopropanecarbonyl‑1H‑pyrrolo[2,3‑b]pyridine is the ketone‑linked precursor to the GDC‑0575 amide series, differing only in the oxidation state of the 3‑position carbonyl link. This structural proximity means the target compound can be elaborated into CHK1‑directed probe molecules through a single amidation step, whereas non‑cyclopropanecarbonyl or non‑5‑bromo analogs would require de‑novo route design.

CHK1 inhibition Cancer therapeutics Kinase targeting

5-Bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS 1691654-53-1): Prioritised Research and Industrial Application Scenarios


Kinase‑Focused Medicinal Chemistry: CHK1 and FGFR Lead Optimisation

The compound serves as a direct synthetic precursor to GDC‑0575‑type CHK1 inhibitors that achieve IC₅₀ values in the low nanomolar range [1]. The 5‑bromo handle permits late‑stage Suzuki diversification to explore SAR around the kinase hinge region, while the cyclopropanecarbonyl group contributes a potency advantage of up to 15‑fold over isopropylcarbonyl analogs [2]. Procurement of this specific intermediate therefore accelerates SAR campaigns targeting CHK1, FGFR, and related tyrosine kinases.

Diversification Platform for DNA‑Encoded Library (DEL) Synthesis

The orthogonal reactivity of the C5‑Br (Suzuki, Sonogashira, Buchwald–Hartwig) and the C3‑cyclopropanecarbonyl (reductive amination, Grignard addition) makes the compound an ideal bifunctional scaffold for split‑and‑pool library construction [1]. The higher oxidative addition rate of the C–Br bond relative to C–Cl ensures efficient on‑DNA coupling, a critical requirement for maintaining library fidelity [2].

Chemical Biology Probe Development: Targeted Protein Degradation (PROTAC) Linker Attachment

The cyclopropanecarbonyl ketone can be selectively reduced or converted to an amide under mild conditions, allowing the introduction of PEG‑based linkers for PROTAC design without disturbing the 5‑bromo cross‑coupling site. This two‑directional functionalisation strategy is not accessible with simpler mono‑functional 7‑azaindoles, giving the target compound a unique advantage in bifunctional degrader synthesis [1].

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